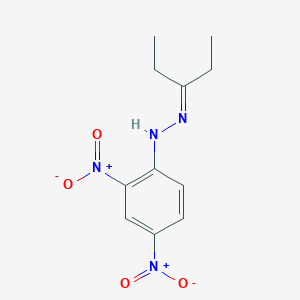
3-Pentanone, (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, (2,4-dinitrophenyl)hydrazone, also known as DNP-pentanone, is a chemical compound that is commonly used in scientific research. This compound is a derivative of pentanone and is often used in the synthesis of other chemical compounds. In
Mecanismo De Acción
The mechanism of action of 3-Pentanone, (2,4-dinitrophenyl)hydrazone involves the formation of a yellow precipitate when it reacts with carbonyl compounds. The reaction takes place through the formation of a hydrazone derivative. The reaction is specific to aldehydes and ketones and does not react with other functional groups.
Efectos Bioquímicos Y Fisiológicos
3-Pentanone, (2,4-dinitrophenyl)hydrazone does not have any known biochemical or physiological effects. It is not used as a drug or medication and is only used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Pentanone, (2,4-dinitrophenyl)hydrazone in lab experiments is its specificity to aldehydes and ketones. This makes it a useful reagent in the analysis of carbonyl compounds. However, the compound has limitations in terms of solubility. It is insoluble in water and requires the use of organic solvents for analysis.
Direcciones Futuras
There are several future directions for the use of 3-Pentanone, (2,4-dinitrophenyl)hydrazone in scientific research. One potential direction is the development of new derivatives of the compound that have improved solubility. Another direction is the use of the compound in the analysis of other functional groups. Additionally, the compound could be used in the development of new chemical compounds with potential applications in medicine and other fields.
Conclusion
In conclusion, 3-Pentanone, (2,4-dinitrophenyl)hydrazone is a useful compound in scientific research. It is commonly used in the analysis of carbonyl compounds and is specific to aldehydes and ketones. The compound has advantages and limitations in lab experiments and has potential future directions for research. Its specificity and usefulness in the analysis of carbonyl compounds make it a valuable reagent in scientific research.
Métodos De Síntesis
3-Pentanone, (2,4-dinitrophenyl)hydrazone can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with pentanone. The reaction takes place in the presence of a catalyst such as sulfuric acid. The resulting product is a yellow crystalline solid that is insoluble in water.
Aplicaciones Científicas De Investigación
3-Pentanone, (2,4-dinitrophenyl)hydrazone has various scientific research applications. It is commonly used as a reagent in the analysis of carbonyl compounds. The compound is used to identify the presence of aldehydes and ketones in a sample. It is also used in the synthesis of other chemical compounds such as 3-pentanone, (2,4-dinitrophenyl)imine.
Propiedades
Número CAS |
1636-83-5 |
|---|---|
Nombre del producto |
3-Pentanone, (2,4-dinitrophenyl)hydrazone |
Fórmula molecular |
C11H14N4O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2,4-dinitro-N-(pentan-3-ylideneamino)aniline |
InChI |
InChI=1S/C11H14N4O4/c1-3-8(4-2)12-13-10-6-5-9(14(16)17)7-11(10)15(18)19/h5-7,13H,3-4H2,1-2H3 |
Clave InChI |
JSDIYPWOZUVCKW-UHFFFAOYSA-N |
SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
SMILES canónico |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC |
Otros números CAS |
1636-83-5 |
Sinónimos |
3-PENTANONE2,4-DINITROPHENYLHYDRAZONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



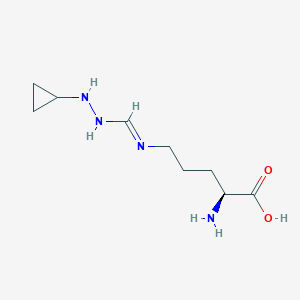
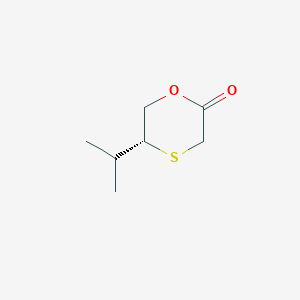
![1,3,5-Tris[(3-methylphenyl)phenylamino]benzene](/img/structure/B161342.png)
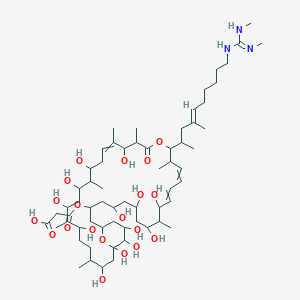
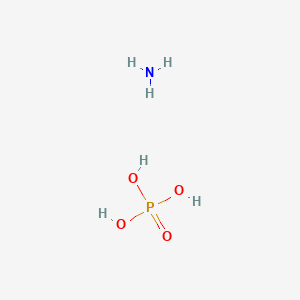

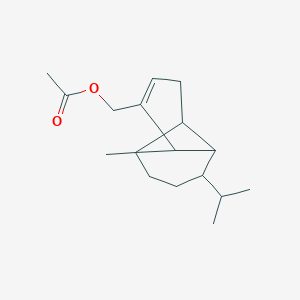
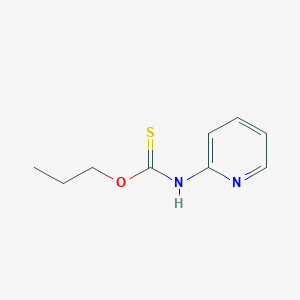
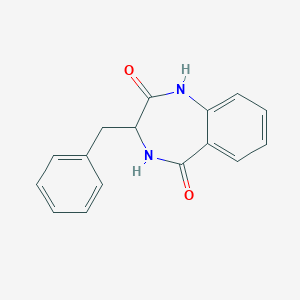

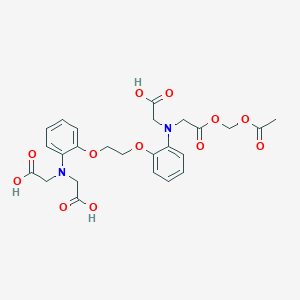
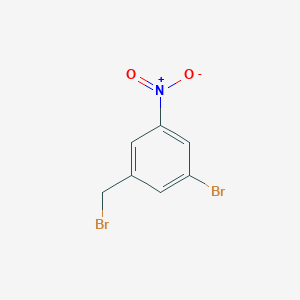
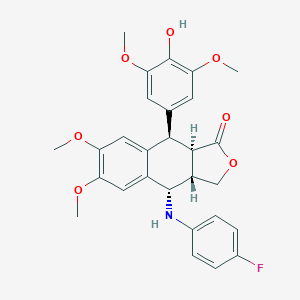
![4-[3-(4-Hydroxyphenyl)propyl]resorcinol](/img/structure/B161370.png)